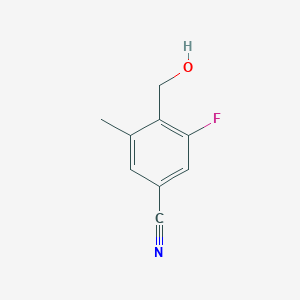
3-Fluoro-4-(hydroxymethyl)-5-methylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-(hydroxymethyl)-5-methylbenzonitrile is an organic compound that belongs to the benzonitrile family. It is characterized by the presence of a fluorine atom, a hydroxymethyl group, and a methyl group attached to a benzene ring with a cyano group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(hydroxymethyl)-5-methylbenzonitrile typically involves multi-step organic reactionsFor instance, starting from 3-fluoro-5-methylbenzaldehyde, the compound can be synthesized through a series of reactions including reduction, cyanation, and hydroxylation .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-4-(hydroxymethyl)-5-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often facilitated by a catalyst or under basic conditions.
Major Products Formed
Oxidation: 3-Fluoro-4-(carboxymethyl)-5-methylbenzonitrile.
Reduction: 3-Fluoro-4-(hydroxymethyl)-5-methylbenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Fluoro-4-(hydroxymethyl)-5-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-(hydroxymethyl)-5-methylbenzonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-4-(hydroxymethyl)benzonitrile: Lacks the methyl group, which may affect its reactivity and applications.
4-Fluoro-3-(hydroxymethyl)benzonitrile: Positional isomer with different chemical properties.
3-Fluoro-4-(hydroxymethyl)-5-chlorobenzonitrile: Contains a chlorine atom instead of a methyl group, leading to different reactivity
Uniqueness
3-Fluoro-4-(hydroxymethyl)-5-methylbenzonitrile is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the fluorine atom enhances its stability and potential biological activity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H8FNO |
|---|---|
Poids moléculaire |
165.16 g/mol |
Nom IUPAC |
3-fluoro-4-(hydroxymethyl)-5-methylbenzonitrile |
InChI |
InChI=1S/C9H8FNO/c1-6-2-7(4-11)3-9(10)8(6)5-12/h2-3,12H,5H2,1H3 |
Clé InChI |
OEYJLYNXCRJJCH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1CO)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


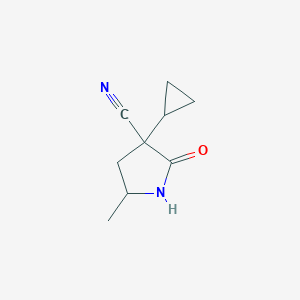
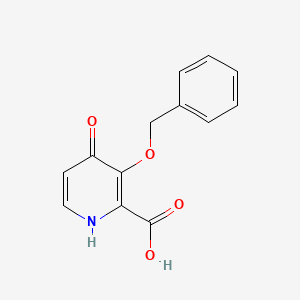
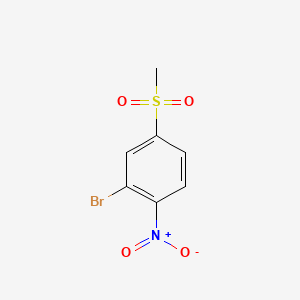

![2-[3,5-Bis(trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B15334365.png)

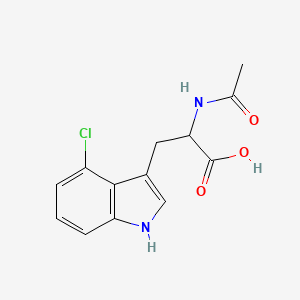
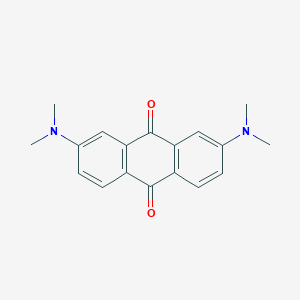

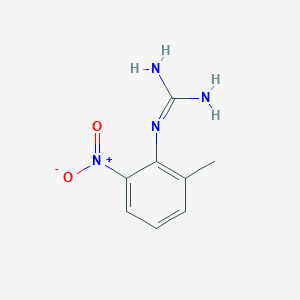
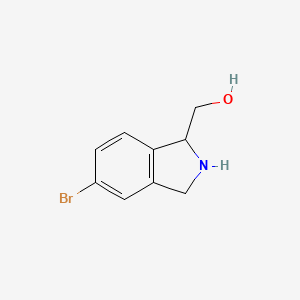

![[4-[4-(3-Chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B15334384.png)
![Methyl (R)-5-Boc-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B15334393.png)
